N~1~-Ethyl-N~1~-(2-methoxyphenyl)ethane-1,2-diamine
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Overview
Description
N~1~-Ethyl-N~1~-(2-methoxyphenyl)ethane-1,2-diamine is an organic compound with a complex structure that includes both ethyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N~1~-(2-methoxyphenyl)ethane-1,2-diamine typically involves the reaction of ethylamine with 2-methoxyphenylacetonitrile under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1-Ethyl-N~1~-(2-methoxyphenyl)ethane-1,2-diamine may involve a continuous flow reactor to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~-Ethyl-N~1~-(2-methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding oxides and ketones.
Reduction: Primary and secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N~1~-Ethyl-N~1~-(2-methoxyphenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-Ethyl-N~1~-(2-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-2-methoxyphenylamine
- N-Ethyl-N-(2-methoxyphenyl)ethanamine
- N,N-Dimethyl-2-methoxyphenylamine
Uniqueness
N~1~-Ethyl-N~1~-(2-methoxyphenyl)ethane-1,2-diamine is unique due to its specific combination of ethyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and biochemical probes.
Properties
CAS No. |
61952-25-8 |
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Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
N'-ethyl-N'-(2-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2O/c1-3-13(9-8-12)10-6-4-5-7-11(10)14-2/h4-7H,3,8-9,12H2,1-2H3 |
InChI Key |
XUXOYYRNLHGOCV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN)C1=CC=CC=C1OC |
Origin of Product |
United States |
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